
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and an isoxazole ring . It is a derivative of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The synthesis of this compound or its close derivatives involves the formation of 1,2,4-triazole ring and the subsequent attachment of the pyrimidine and piperazine rings . The structures of these synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis . It contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and an isoxazole ring .Chemical Reactions Analysis
The compound, as part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research efforts have focused on synthesizing derivatives of pyridine and piperazine, demonstrating antimicrobial activity against various bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, revealing variable and modest antimicrobial activity against investigated strains (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, some of which showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Anticancer Applications
The compound and its derivatives have been explored for potential anticancer applications. Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, evaluating their cytotoxic activities against various cancer cell lines, with some compounds exhibiting higher anticancer activity than reference drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Structural and Activity Relationship
Research has also delved into the structural analysis and activity relationship of synthesized compounds. Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, exploring its elimination pathways and metabolic activities in rats, dogs, and humans (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of new anticancer drugs .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-11-6-12(20-25-11)15(24)22-4-2-21(3-5-22)13-7-14(18-9-17-13)23-10-16-8-19-23/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNCLJTZHPYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

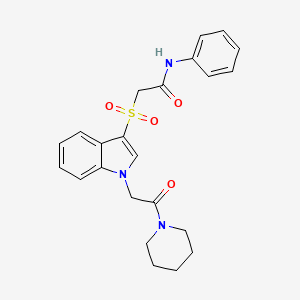
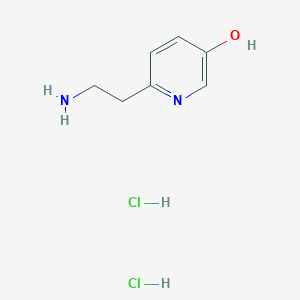

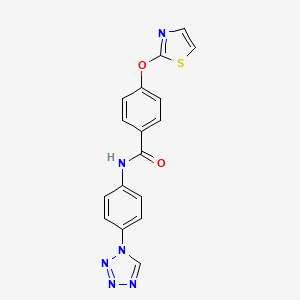
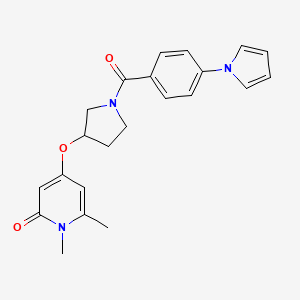
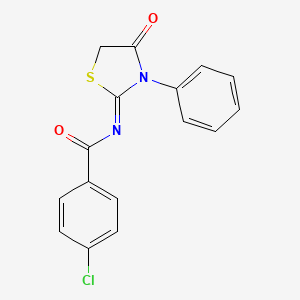
![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

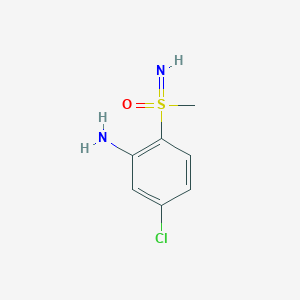
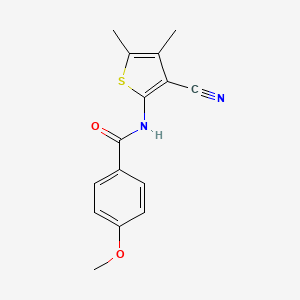
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2669569.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
